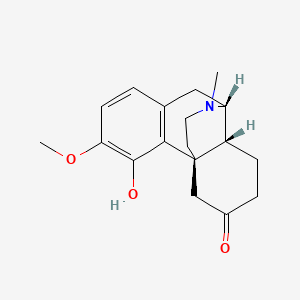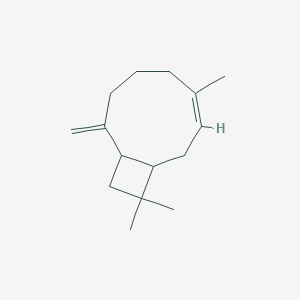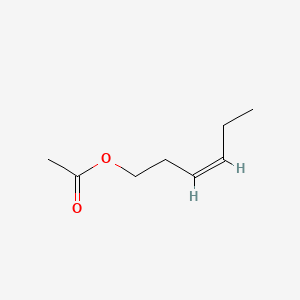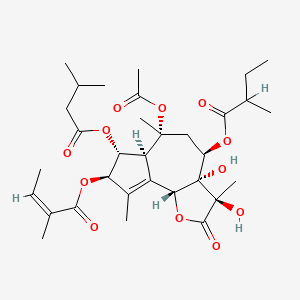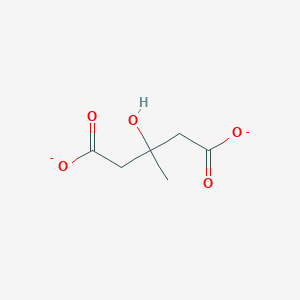
Cucurbitacin Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucurbitacin Q is a cucurbitacin.
Applications De Recherche Scientifique
Anticancer Activity
Cucurbitacin Q has been identified as one of the active components in the cucurbitacin family, exhibiting significant anticancer activity. It works through various mechanisms like antiproliferation, inhibition of migration and invasion, proapoptosis, and promoting cell cycle arrest. It impacts signaling pathways crucial in cancer cell apoptosis and survival, such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK pathways. This compound has shown potential when used in combination with other chemotherapeutic drugs, enhancing their anticancer effects (Cai et al., 2015).
Targeting Estrogen Receptors in Breast Cancer
Specifically, this compound has been noted for its ability to target estrogen receptors, particularly in breast cancer research. It inhibits tumor progression by blocking the STAT3 pathway, a significant factor in the development of breast cancer (Kumar, 2022).
Application in Lung Cancer Therapy
Research has also highlighted the use of this compound in lung cancer therapy. Its potential tumor-killing activities and the modulation of molecular signaling pathways provide a strong basis for its use as a mainline chemotherapy agent in lung cancer treatment (Liu et al., 2021).
Effects on Inflammatory and Bone Diseases
Apart from cancer, this compound also shows promise in treating inflammatory and bone diseases. It has been found to reduce inflammation and bone damage in models of arthritis, indicating its potential as an anti-inflammatory agent (Escandell et al., 2007).
Pharmacological Potential in Various Diseases
The diverse range of cucurbitacins, including this compound, highlights their pharmacological potential. They have been recognized for their efficacy in various diseases, indicating their role as important lead molecules for future medicinal research (Kaushik et al., 2015).
Propriétés
| 51868-64-5 | |
Formule moléculaire |
C32H48O8 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
Clé InChI |
LMJMTWXDWFWZHV-CWJYERATSA-N |
SMILES isomérique |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
SMILES canonique |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Synonymes |
cucurbitacin Q NSC 135075 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



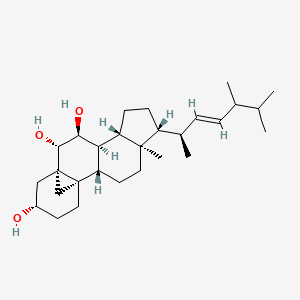
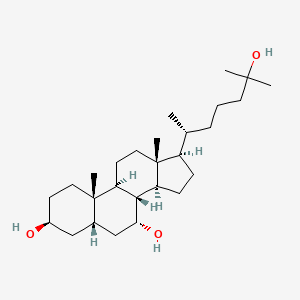
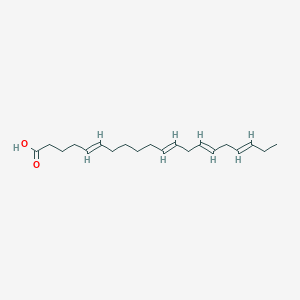

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
